Molecular Weight and Structural Compactness Advantage vs. 4-Methoxyphenyl and 4-Bromo-2-Methylphenoxy Analogs
The target compound (MW 176.18) is substantially smaller than its closest commercially available pyrrol-2-ylmethylidene acetohydrazide analogs: 2-(4-methoxyphenyl)-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide (CAS 349646-79-3, MW 257.29) and 2-(4-bromo-2-methylphenoxy)-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide (CAS 514810-21-0, MW ~336.19) [1]. This 31–47% lower molecular weight translates into a higher fraction of sp³-hybridized atoms accessible for further functionalization and better compliance with fragment-based drug discovery (FBDD) guidelines (MW < 250). The compound also contains 4 hydrogen bond acceptors vs. 3 for the methoxyphenyl analog, providing more versatile coordination geometry for target engagement [1].
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW = 176.18 g·mol⁻¹; H-bond acceptors = 4 (cyano N, carbonyl O, imine N, pyrrole N) |
| Comparator Or Baseline | CAS 349646-79-3: MW = 257.29 g·mol⁻¹, H-bond acceptors = 3; CAS 514810-21-0: MW ≈ 336.19 g·mol⁻¹, H-bond acceptors = 3 |
| Quantified Difference | MW reduction of 81.11 g·mol⁻¹ (31.5%) vs. 349646-79-3 and ≈160 g·mol⁻¹ (47.6%) vs. 514810-21-0; +1 H-bond acceptor |
| Conditions | Calculated from molecular formulae; H-bond acceptor count per standard drug-likeness definitions |
Why This Matters
In FBDD and lead optimization campaigns, lower MW starting points with higher functional-group density enable more efficient exploration of chemical space and reduce attrition risks associated with molecular obesity.
- [1] PubChem. (E)-N'-((1H-pyrrol-2-yl)methylene)-2-(4-methoxyphenyl)acetohydrazide. CAS 349646-79-3. C₁₄H₁₅N₃O₂. MW 257.29. https://pubchem.ncbi.nlm.nih.gov/ View Source
